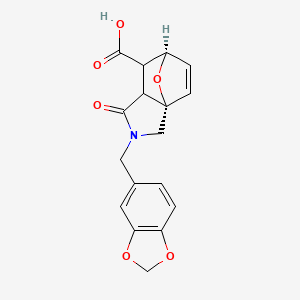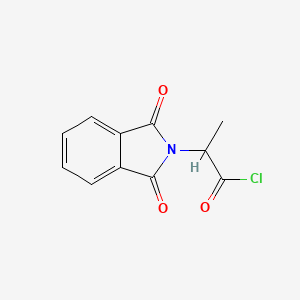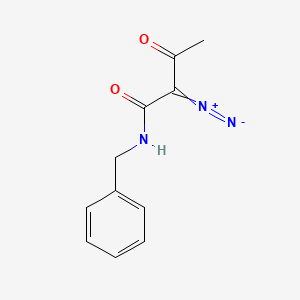![molecular formula C4H4N6O B7782413 5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7782413.png)
5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chemical compound with the molecular formula C4H4N6O and a molecular weight of 152.12 g/mol . This compound is a derivative of guanine, a nucleobase found in DNA and RNA, and is known for its yellow powder form.
Mécanisme D'action
Target of Action
CID 8646, also known as Zoledronic acid or CGP 42’446 , is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid helps to prevent bone loss and fractures associated with conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors .
Mode of Action
Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . This binding inhibits the activity of osteoclasts, reducing bone resorption and turnover . As a result, the bone mineral density increases, strengthening the bones and reducing the risk of fractures.
Biochemical Pathways
Zoledronic acid affects the biochemical pathway of bone resorption. It inhibits the mevalonate pathway, a crucial metabolic pathway in osteoclasts. This inhibition prevents the prenylation of small GTPase signaling proteins essential for osteoclast function, leading to the disruption of the osteoclast cytoskeleton and its resorptive capacity .
Pharmacokinetics
The pharmacokinetics of Zoledronic acid involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Zoledronic acid is rapidly distributed to bone or excreted into the urine. It has a multi-exponential elimination, with a terminal elimination half-life of 146 hours .
Result of Action
The primary result of Zoledronic acid’s action is the reduction of bone turnover, leading to an increase in bone mass and a decrease in the incidence of fractures. It also reduces the level of calcium in the blood, which is particularly beneficial for patients with hypercalcemia of malignancy .
Action Environment
The action of Zoledronic acid can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as it is primarily excreted by the kidneys . Additionally, the bioavailability of Zoledronic acid can be influenced by the timing of dose administration relative to meals, as food can decrease its absorption .
Méthodes De Préparation
8-Azaguanine can be synthesized through various methods. One common synthetic route involves the reaction of guanine with hydrazine, followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
8-Azaguanine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
8-Azaguanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on cellular processes and its interactions with nucleic acids.
Medicine: Research has explored its potential as an anticancer agent due to its structural similarity to guanine, which allows it to interfere with DNA replication in cancer cells.
Comparaison Avec Des Composés Similaires
8-Azaguanine is similar to other guanine analogs, such as 6-thioguanine and 2-aminopurine. it is unique in its specific structure and the presence of a triazole ring. This uniqueness gives it distinct chemical properties and biological activities. Similar compounds include:
6-Thioguanine: Another guanine analog used in cancer treatment.
2-Aminopurine: A guanine analog used in biochemical research.
Propriétés
IUPAC Name |
5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQRXLUHJKZIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNNC1=NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=NNNC1=NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6R)-1-oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782343.png)
![(1S,7R)-3-(1-Methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782352.png)



![(1S,7R)-4-oxo-3-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782381.png)
![(1S,7R)-4-oxo-3-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782382.png)






